
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate
Overview
Description
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate (CAS: 86536-92-7) is a specialized chemical intermediate featuring a six-carbon alkyl chain linker. Its structure includes a tosyl group (p-toluenesulfonate, a superior leaving group for nucleophilic substitution reactions) and a Boc-protected amine (stable under basic conditions but readily cleaved under mild acidic conditions, e.g., HCl in dioxane) . This dual functionality enables its use in multi-step syntheses, such as peptide coupling, linker installation in prodrugs, and functionalization of imaging probes . The compound is commercially available in research-grade quantities (e.g., ACMEC Biochemical supplies 250 mg to 1 g batches) and is utilized in diverse fields, including oncology and radiopharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate involves several steps:
Tosylation of tert-butyl (6-hydroxyhexyl) carbamate: This step involves the reaction of tert-butyl (6-hydroxyhexyl) carbamate with tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) to form the tosylated intermediate.
Formation of the final product: The tosylated intermediate is then treated with potassium thioacetate (KSAc) in tetrahydrofuran (THF) at 0°C for 16 hours, followed by deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 3 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to substitute it.
Deprotection: The Boc group can be removed under acidic conditions to yield a free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs in polar aprotic solvents like DCM or THF.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted product.
Deprotection: The major product is the free amine after removal of the Boc group.
Scientific Research Applications
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-((tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate involves its role as a linker and a protecting group. The tosyl group facilitates nucleophilic substitution reactions by acting as a leaving group, while the Boc group protects the amine functionality during synthetic transformations . Upon deprotection, the free amine can participate in further reactions .
Comparison with Similar Compounds
The following analysis compares 6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate with structurally or functionally analogous sulfonate esters and amine-protected intermediates.
Leaving Group Reactivity
The tosyl group in this compound distinguishes it from sulfonate esters with smaller leaving groups, such as methanesulfonate (mesyl) or trifluoromethanesulfonate (triflyl) . Tosylates exhibit moderate reactivity in nucleophilic substitutions compared to triflates (highly reactive) but are more stable than mesylates under storage conditions . For example:
In , the tosyl group in this compound was displaced by NaOH in DMSO at 50°C to install a DOTA chelator for MRI probes, a reaction requiring controlled reactivity to avoid side products .
Protecting Group Compatibility
The Boc group offers orthogonal protection compared to alternatives like Fmoc (base-labile) or Cbz (hydrogenolysis-sensitive). Boc deprotection with HCl/dioxane () or TFA () is compatible with acid-stable intermediates, whereas Fmoc requires piperidine, which may interfere with base-sensitive functionalities .
Research Findings and Case Studies
- Oncology : In , this compound was used to synthesize tetrahydrofuran-containing acetogenin mimetics, where the Boc group was selectively cleaved to generate an amine for subsequent coupling .
- Imaging Probes : utilized the tosyl group’s reactivity to conjugate a Gd-DOTA complex for MRI targeting, highlighting its role in radiopharmaceutical design .
- Fluorescent Tracers : achieved a 64% yield in hydrolyzing the intermediate 5d (derived from this compound) to a carboxylic acid for tracer synthesis .
Biological Activity
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate, with the chemical formula and a molecular weight of approximately 371.49 g/mol, is an organic compound primarily utilized in biological research. This compound is recognized for its potential applications in drug development and biochemical assays due to its unique structural properties.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group, which is often used to protect amino groups in peptide synthesis. The presence of a sulfonate group enhances its solubility in aqueous environments, making it suitable for biological applications.
Structural Formula
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 371.49 g/mol |
CAS Number | 86536-92-7 |
MDL Number | MFCD30830071 |
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and influence cellular pathways. It may act as a substrate or inhibitor in various enzymatic reactions, particularly those involving amino acids and peptide bonds.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : Research has demonstrated that compounds similar to this compound can inhibit proteolytic enzymes, which are crucial in various metabolic pathways. For example, studies have shown that sulfonate derivatives can interfere with the activity of serine proteases, leading to potential therapeutic applications in cancer treatment .
- Cellular Uptake and Toxicity : A study assessed the cytotoxic effects of related compounds on mammalian cell lines. Results indicated that while some derivatives exhibited significant cytotoxicity at higher concentrations, this compound showed a more favorable safety profile, suggesting its utility in drug formulation .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of similar sulfonate compounds revealed efficacy against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate to ensure high yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For Boc-protected intermediates, anhydrous conditions and inert atmospheres are critical to prevent premature deprotection . Monitoring reaction progress via TLC or HPLC, followed by purification using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients), ensures purity. Yield improvements may require iterative adjustments to the leaving group (tosylate) activation, as seen in analogous tert-butyl carbamate syntheses .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Purity validation requires a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of tert-butoxycarbonyl (Boc) and tosyl groups.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC with UV detection to assess chromatographic purity (>95% as per industrial standards) .
- Melting point analysis (if crystalline) should align with literature values for structurally similar Boc-protected tosylates .
Q. What stability challenges arise during storage and handling of this compound, and how are they mitigated?
- Methodological Answer : The Boc group is prone to acid-catalyzed cleavage, while the tosylate moiety may hydrolyze under humid conditions. Stability studies recommend:
- Storage at –20°C in anhydrous, inert solvents (e.g., dichloromethane or DMF).
- Use of desiccants and moisture-free vials.
- Periodic stability checks via NMR to detect degradation (e.g., free amine formation from Boc deprotection) .
Advanced Research Questions
Q. How does the reactivity of the tosylate group in this compound compare to other sulfonate esters in nucleophilic substitution reactions?
- Methodological Answer : The tosylate’s leaving ability is influenced by steric hindrance from the hexyl-Boc-amino chain. Comparative kinetic studies using model nucleophiles (e.g., azide or thiolate ions) under controlled conditions (polar aprotic solvents, 25–60°C) can quantify reactivity. Solvolysis rates may differ from simpler tosylates (e.g., cyclohexyl p-toluenesulfonate), where steric effects are less pronounced . Isotopic labeling (e.g., ¹⁸O in sulfonate) and computational modeling (DFT) help elucidate transition-state geometries .
Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?
- Methodological Answer : Environmental impact assessments should follow frameworks like Project INCHEMBIOL, which evaluate:
- Hydrolysis kinetics (pH-dependent degradation pathways).
- Bioaccumulation potential via logP calculations (estimated ~3.5 for this hydrophobic compound).
- Microbial degradation assays using soil or water samples to track metabolite formation (e.g., tert-butanol and 4-methylbenzenesulfonic acid) . Advanced models (e.g., EPI Suite) predict partitioning into sediment or biota .
Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity effects on transition states. Systematic solvolysis studies in varying solvents (e.g., ethanol, DMSO, acetonitrile) under standardized conditions (temperature, concentration) can clarify trends. For example, polar aprotic solvents may stabilize the sulfonate leaving group, accelerating substitution, while protic solvents could hinder reactivity via hydrogen bonding . Data normalization using Grunwald-Winstein equations helps reconcile discrepancies .
Q. What strategies are effective for preserving the Boc group during downstream functionalization reactions?
- Methodological Answer : Protecting group compatibility requires:
- Avoiding acidic reagents (e.g., TFA) or harsh bases (e.g., NaOH).
- Using mild deprotection alternatives (e.g., catalytic hydrogenation for benzyl groups).
- Monitoring Boc stability via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) during reactions .
Q. How can mechanistic studies differentiate between SN1 and SN2 pathways in reactions involving this tosylate?
- Methodological Answer : Mechanistic differentiation involves:
- Kinetic isotope effects (KIE) to detect charge development in SN1.
- Stereochemical inversion analysis (e.g., chiral center retention/loss) via chiral HPLC or polarimetry.
- Solvent effects : SN2 favored in polar aprotic solvents, while SN1 dominates in polar protic media. Trapping experiments with radical scavengers (e.g., TEMPO) can detect carbocation intermediates in SN1 .
Q. Methodological Resources
- Synthetic Protocols : Analogous Boc-protected tosylates (e.g., trans-4-(Boc-amino)cyclohexyl tosylate) provide benchmarks for reaction optimization .
- Analytical Standards : Reference data (e.g., CAS 4664-57-7 for tert-butyl tosylates) guide purity validation .
- Environmental Models : EPI Suite and BIOWIN models predict biodegradation pathways .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5S/c1-15-9-11-16(12-10-15)25(21,22)23-14-8-6-5-7-13-19-17(20)24-18(2,3)4/h9-12H,5-8,13-14H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHYHFYVSNWGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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